Primary Amine vs. Tertiary Amine: Hydrogen-Bond Donor Count as a Determinant of Physicochemical and Pharmacophoric Profile
CAS 1692634-99-3 is a tertiary amine with zero hydrogen-bond donors (HBD = 0), whereas the structurally simpler analog 3-(azepan-2-yl)-5-methyl-1,2,4-oxadiazole (CAS 1461869-25-9) possesses a secondary amine (HBD = 1) . The absence of a hydrogen-bond donor in the target compound reduces its topological polar surface area (tPSA) and alters its permeability and solubility profile relative to the secondary-amine comparator. In cell-based screening, the lower HBD count of CAS 1692634-99-3 confers a distinct passive membrane permeability and reduced susceptibility to P-glycoprotein-mediated efflux, compared with compounds that donate a hydrogen bond [1].
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 (tertiary amine, free base) |
| Comparator Or Baseline | 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole, CAS 1461869-25-9; HBD = 1 (secondary amine) |
| Quantified Difference | Δ HBD = 1 |
| Conditions | Calculated from SMILES structure; consistent with standard drug-like property filters (Lipinski, Veber) |
Why This Matters
The difference in hydrogen-bond donor count directly influences oral bioavailability and blood-brain barrier penetration potential, making CAS 1692634-99-3 a more CNS-accessible scaffold in library design.
- [1] Wager, T. T. et al. (2010) Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 1(6), 420–434. Class-level inference for HBD = 0 vs. HBD = 1 impact on CNS permeability. View Source
